N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide
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Overview
Description
N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide is a chemical compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its unique structure, which includes a furo[3,2-B]indole core with a carboxamide group at the 2-position and three methyl groups at the N, N, and 6 positions. Indole derivatives have been extensively studied due to their significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide include other indole derivatives with carboxamide groups, such as:
- N-Methyl-4H-furo[3,2-B]indole-2-carboxamide
- 6-Methyl-4H-furo[3,2-B]indole-2-carboxamide
- N,N-Dimethyl-4H-furo[3,2-B]indole-2-carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of three methyl groups at the N, N, and 6 positions can influence the compound’s solubility, stability, and interaction with molecular targets .
Properties
CAS No. |
61088-37-7 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N,N,6-trimethyl-4H-furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-8-4-5-9-10(6-8)15-11-7-12(18-13(9)11)14(17)16(2)3/h4-7,15H,1-3H3 |
InChI Key |
GCFRRSCWBFPHFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(N2)C=C(O3)C(=O)N(C)C |
Origin of Product |
United States |
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